molecular formula C19H21F3N2O B14401191 N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 88452-29-3

N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B14401191
CAS No.: 88452-29-3
M. Wt: 350.4 g/mol
InChI Key: IFGCEVZHQPZOMQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a benzyl group, a butyl group, and a trifluoromethyl-substituted phenyl group attached to the urea moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of an isocyanate with an amine. One common method is the reaction of N-benzyl-N-butylamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

88452-29-3

Molecular Formula

C19H21F3N2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-benzyl-1-butyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H21F3N2O/c1-2-3-12-24(14-15-8-5-4-6-9-15)18(25)23-17-11-7-10-16(13-17)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H,23,25)

InChI Key

IFGCEVZHQPZOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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